molecular formula C25H25N3O3S2 B2547676 N-(2-ethyl-6-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252929-58-0

N-(2-ethyl-6-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2547676
CAS No.: 1252929-58-0
M. Wt: 479.61
InChI Key: LUUAAGXYOSWQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Several studies have highlighted the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activities. One study synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, with some compounds displaying potent anticancer activity, comparable to that of doxorubicin, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017). Another study focused on dual thymidylate synthase and dihydrofolate reductase inhibitors, identifying compounds with potent inhibitory activities, which suggests potential applications in cancer treatment (Gangjee et al., 2008).

Enzyme Inhibition

Compounds related to the thieno[3,2-d]pyrimidine scaffold have also been evaluated for their enzyme inhibitory activities. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, acting as glutaminase inhibitors, demonstrated potential in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models, suggesting a pathway for therapeutic application in cancer treatment (Shukla et al., 2012).

Antimicrobial Activity

The antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings indicates the compound's potential in addressing bacterial and fungal infections. These compounds have shown promising antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-4-18-7-5-6-16(2)22(18)27-21(29)15-33-25-26-20-12-13-32-23(20)24(30)28(25)14-17-8-10-19(31-3)11-9-17/h5-13H,4,14-15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUAAGXYOSWQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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